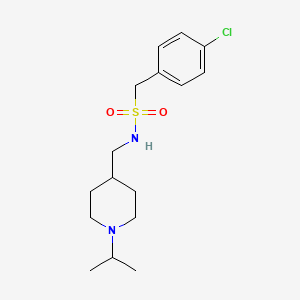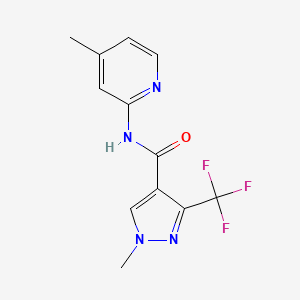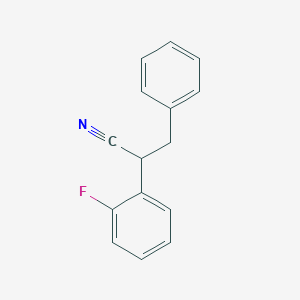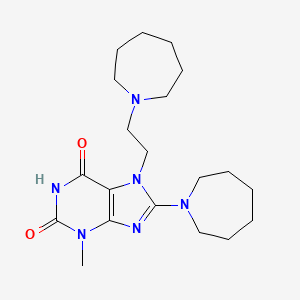
8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound belonging to the class of purine derivatives. This compound features a purine core substituted with azepane (hexamethyleneimine) groups, which are nitrogen-containing seven-membered rings. The presence of these azepane groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.
Introduction of Azepane Groups: The azepane groups are introduced via nucleophilic substitution reactions. This involves reacting the purine core with azepane derivatives in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Assembly: The final product is obtained by coupling the intermediate compounds through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the azepane rings. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the purine core or the azepane groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the azepane groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen under catalytic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The azepane groups can interact with biological macromolecules, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to modulate biological pathways, making it a candidate for treating various diseases. Its interactions with enzymes and receptors are particularly noteworthy.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical or chemical characteristics.
Wirkmechanismus
The mechanism of action of 8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The azepane groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azepan-1-yl-3,7-dihydro-purine-2,6-dione: Lacks the additional azepane-ethyl group, resulting in different chemical and biological properties.
7-(2-Azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione: Similar structure but with variations in the substitution pattern, affecting its reactivity and applications.
3-Methyl-3,7-dihydro-purine-2,6-dione: The simplest form, without azepane groups, serving as a basic scaffold for further modifications.
Uniqueness
8-Azepan-1-yl-7-(2-azepan-1-yl-ethyl)-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of two azepane groups, which significantly enhance its chemical versatility and biological activity. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-7-[2-(azepan-1-yl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2/c1-23-17-16(18(27)22-20(23)28)26(15-14-24-10-6-2-3-7-11-24)19(21-17)25-12-8-4-5-9-13-25/h2-15H2,1H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGSHYCRAVCTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCN4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

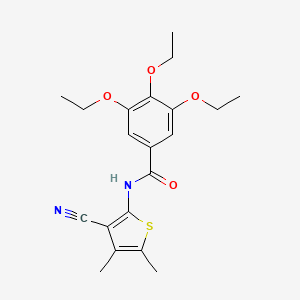
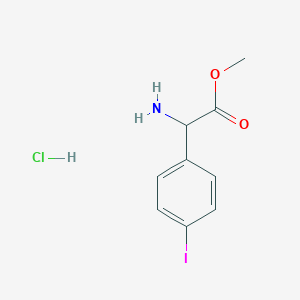
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)
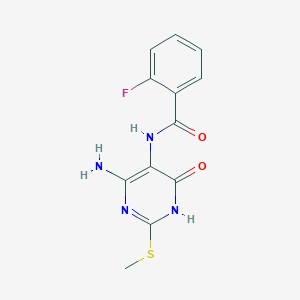
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)
![1-(3-Chloro-4-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2775302.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
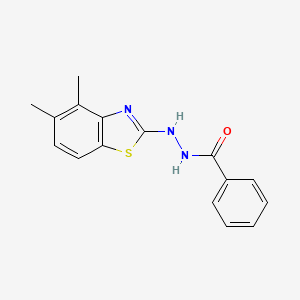
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
